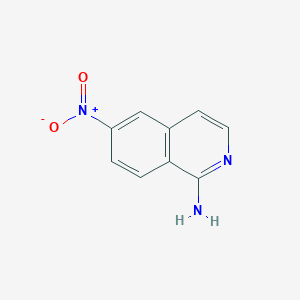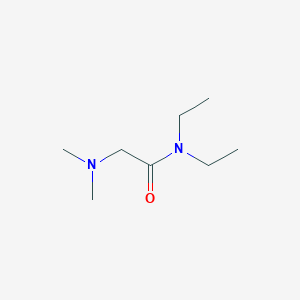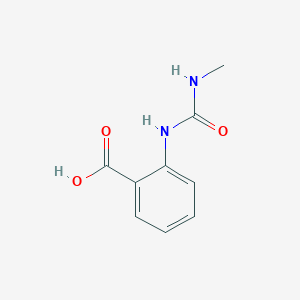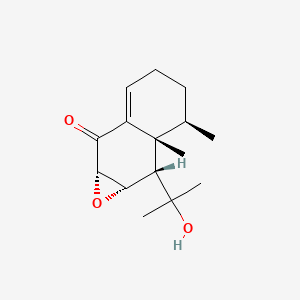
N-(Pyrrolidin-3-yl)benzamide
Descripción general
Descripción
N-(Pyrrolidin-3-yl)benzamide is a chemical compound that features a benzamide group attached to a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a selective noradrenaline reuptake inhibitor . The structure of this compound allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyrrolidin-3-yl)benzamide typically involves the reaction of benzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Benzoyl chloride+Pyrrolidine→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. Solvent selection and purification steps are crucial to obtain the desired purity of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst is often employed.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
N-(Pyrrolidin-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in various neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The primary mechanism of action of N-(Pyrrolidin-3-yl)benzamide involves the inhibition of noradrenaline reuptake. By blocking the reuptake of noradrenaline, the compound increases the concentration of this neurotransmitter in the synaptic cleft, thereby enhancing noradrenergic signaling. This mechanism is similar to that of other noradrenaline reuptake inhibitors, which are used to treat mood disorders .
Comparación Con Compuestos Similares
N-(Pyridin-2-yl)benzamide: Similar in structure but contains a pyridine ring instead of a pyrrolidine ring.
N-(Pyrrolidin-2-yl)benzamide: Differing in the position of the pyrrolidine attachment.
N-(Pyrrolidin-3-yl)benzamide derivatives: Various derivatives with different substituents on the benzamide or pyrrolidine rings.
Uniqueness: this compound is unique due to its specific interaction with noradrenaline transporters, making it a valuable compound for studying noradrenergic signaling pathways. Its structural features allow for modifications that can enhance its selectivity and potency as a therapeutic agent .
Propiedades
IUPAC Name |
N-pyrrolidin-3-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(9-4-2-1-3-5-9)13-10-6-7-12-8-10/h1-5,10,12H,6-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVZGMWROXRERG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572850 | |
| Record name | N-(Pyrrolidin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57152-17-7 | |
| Record name | N-(Pyrrolidin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Furo[3,2-D]pyrimidine](/img/structure/B1628203.png)











